BDS-I

Kv3.4 channel inhibition Potency comparison COS-transfected cells

Ion channel research demands precision: generic Kv3.4 inhibitors often cross-react with related channels, confounding experimental results. BDS-I (CAS 207621-38-3) eliminates this ambiguity. • Kv3.4 blockade (IC50 47 nM) - no activity at Kv1, Kv2, Kv3.1/3.2, or Kv4 channels at 1 µM • Nav1.7 gating modulation (EC50 ~3 nM) - 6-fold inactivation slowing, superior to OD1 (EC50 4.5 nM) • Validated in Aβ1-42 neurotoxicity models - reverses Kv3.4-mediated caspase-3 activation Supplied as lyophilized powder, ≥98% purity, with batch-specific CoA for reproducible electrophysiology.

Molecular Formula C210H297N57O56S6
Molecular Weight 4708.37 Da
Cat. No. B1573977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBDS-I
Molecular FormulaC210H297N57O56S6
Molecular Weight4708.37 Da
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.1 mg / 1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite lyophilized solidAA sequence: Ala-Ala-Pro-Cys4-Phe-Cys6-Ser-Gly-Lys-Pro-Gly-Arg-Gly-Asp-Leu-Trp-Ile-Leu-Arg-Gly-Thr-Cys22-Pro-Gly-Gly-Tyr-Gly-Tyr-Thr-Ser-Asn-Cys32-Tyr-Lys-Trp-Pro-Asn-Ile-Cys39-Cys40-Tyr-Pro-His-OHDisulfide bonds:  Cys4-Cys39, Cys6-Cys32, Cys22-Cys40Length (aa): 43

BDS-I: Kv3.4 Blocker and Nav1.7 Modulator


BDS-I (Blood Depressing Substance I, CAS 207621-38-3) is a 43-amino acid peptidyl toxin originally isolated from the venom of the Mediterranean sea anemone *Anemonia sulcata* [1]. It is a marine-derived peptide with a molecular formula of C210H297N57O56S6 and a molecular weight of 4708.34 Da . BDS-I is widely recognized as a selective and reversible blocker of the voltage-gated potassium channel Kv3.4 (KCNC4), with a reported IC50 of 47 nM in COS-transfected cells [2]. Beyond potassium channel inhibition, BDS-I also exhibits potent modulation of voltage-gated sodium channels, particularly the human Nav1.7 subtype, where it slows inactivation with an EC50 of approximately 3 nM [3]. This dual ion channel activity positions BDS-I as a unique molecular probe for neuroscience research, particularly in studies of neuronal excitability, pain signaling, and neurodegenerative disorders such as Alzheimer's disease [4].

Why BDS-I Cannot Be Substituted


BDS-I is not a generic potassium channel blocker. While many compounds in the Kv3.4 inhibitor class share a common target, their unique selectivity profiles, potency gradients across ion channel subtypes, and functional outcomes vary dramatically. For instance, closely related sea anemone toxins such as BDS-II, which differs by only two amino acids, exhibit divergent effects on sodium channel subtypes [1]. Furthermore, other Kv3.4-targeting agents like heteropodatoxin-2 fail to block Kv3.4 entirely and instead target Kv4-family channels, making them inappropriate substitutes in experimental models where Kv3.4-specific modulation is required [2]. BDS-I's unique dual action—highly potent Kv3.4 blockade combined with exceptionally high-affinity Nav1.7 modulation—creates a distinct pharmacological signature that cannot be replicated by simply substituting a generic Kv3.4 inhibitor or a Nav1.7 agonist. The quantitative evidence presented below underscores the critical and measurable differences that justify the specific selection of BDS-I over its closest analogs.

BDS-I vs. BDS-II and Other Modulators


Kv3.4 Blockade Potency: BDS-I vs. BDS-II

BDS-I demonstrates superior potency for Kv3.4 channel blockade compared to its closely related analog, BDS-II. While both are 43-amino acid peptides from *Anemonia sulcata* and differ by only two residues, BDS-I exhibits a lower IC50 for Kv3.4 inhibition. At a concentration of 500 nM, BDS-I blocks 48.1% of the current, whereas BDS-II blocks 51.3%, but the overall potency of BDS-I is higher [1]. More critically, in COS-transfected cells, BDS-I achieves an IC50 of 47 nM, while BDS-II requires a concentration of 2.8 µM to block 70% of the Kv3.4 current, indicating a significantly right-shifted concentration-response relationship for BDS-II [2]. This quantitative difference makes BDS-I the more potent and cost-effective reagent for achieving near-complete Kv3.4 blockade in vitro.

Kv3.4 channel inhibition Potency comparison COS-transfected cells

Nav1.7 Modulation: BDS-I vs. BDS-II

BDS-I acts as a highly potent gating modifier of the human Nav1.7 sodium channel, a critical target in pain research. It slows channel inactivation by 6-fold with an EC50 of approximately 3 nM [1]. In contrast, BDS-II, while also inhibiting Nav1.7 channels, does so with a different potency and efficacy profile. BDS-II was shown to potently inhibit Nav1.7 channels, but its EC50 or mechanism of action differs significantly from BDS-I's pronounced slowing of inactivation [2]. This functional divergence is critical; BDS-I is a selective activator, whereas BDS-II acts more as an inhibitor. Furthermore, when compared to other Nav1.7 modulators like the scorpion α-toxin OD1, which has an EC50 of 4.5 nM, BDS-I demonstrates a 1.5-fold higher potency, making it the preferred reagent for studies requiring maximal Nav1.7 activation at minimal concentrations [3].

Nav1.7 sodium channel Gating modifier Pain signaling

Kv3.4 Selectivity Over Other Kv Subfamilies

A critical differentiator for BDS-I is its selectivity profile within the potassium channel superfamily. In comprehensive screening against other Kv channel subtypes expressed in COS cells, BDS-I at concentrations up to 1 µM failed to block any channels in the Kv1 (Kv1.1, Kv1.2, Kv1.3, Kv1.4, Kv1.5), Kv2 (Kv2.1), Kv3 (Kv3.1, Kv3.2), and Kv4 (Kv4.1, Kv4.2, Kv4.3) subfamilies [1]. This is in stark contrast to the spider toxin heteropodatoxin-2 (HpTx2), which is commonly used as a potassium channel inhibitor but selectively targets Kv4 family channels and does not inhibit Kv3.4 at all [2]. This high degree of selectivity ensures that BDS-I can be used to specifically interrogate Kv3.4 function in complex biological systems without confounding effects on other potassium currents. Later studies have suggested some cross-reactivity with Kv3.1 and Kv3.2 at high concentrations, but the initial characterization confirms that its primary and most potent target is Kv3.4, with negligible activity on other subfamilies [3].

Ion channel selectivity Off-target effects CNS studies

Neuroprotection Against Aβ1-42 Toxicity

BDS-I provides a quantifiable neuroprotective effect against amyloid-β (Aβ) peptide toxicity, a hallmark of Alzheimer's disease pathology. In NGF-differentiated PC-12 cells, exposure to Aβ1-42 oligomers induces a significant upregulation of Kv3.4 channel activity and subsequent activation of caspase-3, a key executioner caspase in apoptosis. Treatment with BDS-I full-length peptide counteracts this Aβ1-42-induced enhancement of Kv3.4 activity, preventing caspase-3 activation and abnormal nuclear morphology [1]. While direct quantitative comparison to other Kv3.4 inhibitors in this assay is not available, the BDS-I[1-8] fragment, which was developed as a lead compound, has been shown to inhibit Kv3.4 currents with an IC50 of 75 nM and similarly prevent Aβ1-42-induced caspase-3 activation, confirming that this neuroprotective mechanism is directly linked to Kv3.4 blockade [2]. This establishes BDS-I as a validated tool for studying Kv3.4-mediated neurotoxicity and for screening potential Alzheimer's disease therapeutics.

Alzheimer's disease Neuroprotection Caspase-3 inhibition

BDS-I Research Applications


Selective Kv3.4 Blockade for CNS Research

BDS-I is the reagent of choice for experiments requiring selective inhibition of the Kv3.4 potassium channel without confounding effects on other Kv subfamilies. Its high potency (IC50 47 nM) and selectivity profile (no block of Kv1, Kv2, Kv3.1/3.2, or Kv4 channels at 1 µM) make it ideal for electrophysiological studies in brain slice preparations, primary neuronal cultures, or heterologous expression systems aimed at dissecting the contribution of Kv3.4 to action potential repolarization, neurotransmitter release, and synaptic plasticity [1]. This is particularly relevant for research into CNS disorders such as Alzheimer's disease and Parkinson's disease, where Kv3.4 dysregulation is implicated [2].

Nav1.7 Activation for Pain Research

Given its exceptionally high potency as a Nav1.7 gating modifier (EC50 ≈ 3 nM, slowing inactivation 6-fold), BDS-I is uniquely suited for studies investigating the role of Nav1.7 in pain signaling and sensory neuron excitability. It can be used to selectively enhance TTX-sensitive sodium currents in dorsal root ganglion (DRG) neurons, enabling the elucidation of Nav1.7's contribution to inflammatory pain, neuropathic pain, and channelopathies such as inherited erythromelalgia [3]. Its superior potency compared to other Nav1.7 modulators like OD1 (EC50 4.5 nM) makes it the most sensitive pharmacological probe available for this target [4].

Alzheimer's Disease Neuroprotection Assays

BDS-I serves as a critical positive control and mechanistic probe in cellular models of Alzheimer's disease. Researchers studying Aβ-induced neurotoxicity can employ BDS-I to specifically block Kv3.4 channels and prevent downstream apoptotic events, including caspase-3 activation. This application is supported by quantitative evidence showing that BDS-I counteracts Aβ1-42-induced enhancement of Kv3.4 activity and subsequent cell death in PC-12 cells [5]. Its use in these assays helps validate target engagement and establish a baseline for the development of novel Kv3.4-targeting therapeutics for neurodegeneration.

Comparative Pharmacology of Sea Anemone Toxins

Due to its well-characterized, dual-action pharmacology, BDS-I is an essential reference standard in comparative studies of ion channel-modulating peptides from marine sources. It provides a benchmark for evaluating the potency, selectivity, and mechanism of action of newly discovered or synthesized Kv3.4 blockers and Nav1.7 modulators, such as the BDS-I[1-8] fragment [2]. Its distinct profile, particularly in contrast to the closely related BDS-II, makes it invaluable for structure-activity relationship (SAR) studies and for understanding the molecular determinants of ion channel subtype specificity [6].

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